3-Bromo-2-hydroxy-5-methoxybenzoic acid
Description
Contextual Significance in Organic Synthesis and Medicinal Chemistry Research
In organic synthesis, the strategic placement of bromo, hydroxyl, and methoxy (B1213986) functional groups on the benzene (B151609) ring allows for a variety of chemical transformations. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds, enabling the construction of intricate molecular architectures. The hydroxyl and carboxylic acid groups can be readily modified, for instance, through esterification or etherification, to introduce new functionalities and build libraries of derivatives for screening purposes.
From a medicinal chemistry perspective, the presence of these functional groups is significant. The hydroxyl and carboxylic acid moieties can engage in hydrogen bonding interactions with biological targets like enzymes and receptors. The methoxy group can influence the compound's lipophilicity and metabolic stability. Furthermore, halogen atoms like bromine are known to be capable of forming halogen bonds, a type of non-covalent interaction that is increasingly being recognized for its importance in drug-receptor binding. The core structure of 3-Bromo-2-hydroxy-5-methoxybenzoic acid is related to other biologically active phenolic acids, which are known to exhibit a range of activities including antimicrobial, antioxidant, and anti-inflammatory properties.
Overview of Research Trajectories for Halogenated Hydroxy-Methoxybenzoic Acids
The broader class of halogenated hydroxy-methoxybenzoic acids is being actively explored in several research directions. One major trajectory is the development of new synthetic methodologies to achieve regioselective halogenation, allowing for the precise placement of halogen atoms on the aromatic ring. This control is crucial as the position of the halogen can significantly impact the biological activity of the molecule.
Another significant research avenue is the exploration of their therapeutic potential. For instance, derivatives of hydroxybenzoic acids are being investigated for their anticancer properties. The synthesis of the protein kinase inhibitor Bosutinib, for example, starts from a related compound, 3-methoxy-4-hydroxybenzoic acid, highlighting the importance of this structural motif in modern drug discovery. sigmaaldrich.com Research is also focused on understanding the structure-activity relationships (SAR) of these compounds, aiming to correlate specific structural features with their biological effects. This knowledge is vital for the rational design of more potent and selective drug candidates. Furthermore, the antimicrobial and antioxidant properties of this class of compounds continue to be an area of active investigation.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H7BrO4 | PubChem uni.lu |
| Molecular Weight | 247.04 g/mol | PubChem uni.lu |
| IUPAC Name | This compound | PubChem uni.lu |
| CAS Number | 132020-40-7 | Sigma-Aldrich sigmaaldrich.com |
| SMILES | COC1=CC(=C(C(=C1)Br)O)C(=O)O | PubChem uni.lu |
| InChI | InChI=1S/C8H7BrO4/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12) | PubChem uni.lu |
Synthesis of this compound
A general procedure for the bromination of a similar compound, m-methoxybenzoic acid, to yield 2-bromo-5-methoxybenzoic acid has been described. google.com This process often utilizes a brominating agent such as N-bromosuccinimide (NBS) or dibromohydantoin in the presence of a strong acid like concentrated sulfuric acid. google.com The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607) at a controlled temperature. google.com
A proposed synthesis for this compound would therefore start with the commercially available 2-hydroxy-5-methoxybenzoic acid. sigmaaldrich.com This starting material would be dissolved in a suitable solvent, and a brominating agent would be added, likely in the presence of a catalyst or a strong acid to facilitate the electrophilic aromatic substitution. The reaction would need to be carefully monitored to ensure the selective introduction of the bromine atom at the desired position (C3). Following the reaction, a standard workup involving quenching, extraction, and purification by recrystallization or chromatography would be necessary to isolate the pure product.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-hydroxy-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQPQKZZJDGCJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132020-40-7 | |
| Record name | 3-bromo-2-hydroxy-5-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 3 Bromo 2 Hydroxy 5 Methoxybenzoic Acid and Its Precursors
Direct Synthesis Approaches: Bromination, Methoxylation, and Related Pathways
Direct synthesis of 3-Bromo-2-hydroxy-5-methoxybenzoic acid would ideally involve the straightforward introduction of the bromo, hydroxyl, and methoxy (B1213986) groups onto a benzoic acid backbone in the desired orientation. However, the directing effects of the existing substituents on the aromatic ring make regioselective functionalization a significant hurdle.
Regioselective Bromination of Substituted Benzoic Acids
The introduction of a bromine atom at the C-3 position of a salicylic (B10762653) acid derivative (2-hydroxybenzoic acid) is not a trivial task. The hydroxyl and carboxyl groups are both ortho-, para-directing, which would favor bromination at the C-3 and C-5 positions. However, steric hindrance from the adjacent carboxyl group can influence the regioselectivity.
Direct bromination of salicylic acid itself typically yields a mixture of products, with 5-bromosalicylic acid and 3,5-dibromosalicylic acid being major components. The formation of 3-bromosalicylic acid is often a minor product, if observed at all. To achieve regioselective bromination at the 3-position, indirect methods are often employed. One such method involves the sulfonation of salicylic acid to block the more reactive 5-position, followed by bromination and subsequent removal of the sulfonic acid group.
For a precursor like 2-hydroxy-5-methoxybenzoic acid (5-methoxysalicylic acid), the hydroxyl group strongly activates the ortho and para positions (C-3 and C-6). The methoxy group is also an activating, ortho-, para-director. Therefore, direct bromination would likely lead to a mixture of isomers, with bromination at the C-3 and potentially other positions. Achieving high regioselectivity for the C-3 position would necessitate careful control of reaction conditions and potentially the use of specialized brominating agents that are sensitive to steric and electronic factors. nih.govnih.govyoutube.comrsc.org
Targeted Methoxylation Techniques for Aromatic Carboxylic Acids
The introduction of a methoxy group onto a pre-functionalized bromo-hydroxy-benzoic acid can be achieved through various methoxylation techniques. The Williamson ether synthesis, involving the reaction of a phenoxide with a methylating agent like dimethyl sulfate (B86663) or methyl iodide, is a common approach.
In the context of synthesizing this compound, a potential precursor could be 3-bromo-2,5-dihydroxybenzoic acid. Selective methylation of the hydroxyl group at the 5-position would be required. This can be challenging due to the presence of two hydroxyl groups with similar reactivity. The use of protecting groups or carefully controlled reaction conditions would be necessary to achieve the desired regioselectivity.
Another powerful method for the formation of aryl ethers is the Ullmann condensation. wikipedia.orgmdpi.comorganic-chemistry.orgnih.govresearchgate.net This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or alkoxide. wikipedia.orgmdpi.comorganic-chemistry.orgnih.govresearchgate.net For instance, a suitably protected 3,5-dibromo-2-hydroxybenzoic acid derivative could potentially undergo a selective methoxylation at the 5-position under Ullmann conditions. wikipedia.orgmdpi.comorganic-chemistry.orgnih.govresearchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in such transformations. wikipedia.orgmdpi.comorganic-chemistry.orgnih.govresearchgate.net
Indirect Synthesis via Derivatization of Analogous Compounds
Given the challenges of direct synthesis, indirect routes starting from more readily available precursors offer a more practical approach to obtaining this compound.
Precursor-based Synthesis: Exploration of Benzoic Acid Derivatives
A plausible synthetic strategy could commence with a commercially available or easily synthesized benzoic acid derivative. For example, starting with 3-hydroxybenzoic acid, one could first introduce the methoxy group at the 5-position. This would yield 3-hydroxy-5-methoxybenzoic acid. Subsequent regioselective bromination at the C-2 position would then be required to arrive at the final product. However, directing the bromine to the position ortho to the hydroxyl group and meta to the methoxy and carboxylic acid groups would be a significant challenge.
Alternatively, starting from 3-bromobenzoic acid, one could introduce the hydroxyl and methoxy groups. This would likely involve a multi-step sequence, potentially including nitration, reduction to an amine, diazotization, and subsequent functional group transformations. The order of these steps would be critical in directing the substituents to the desired positions. lumenlearning.com
Multi-step Synthetic Routes from Simpler Aromatic Systems
Building the target molecule from simpler aromatic systems provides greater flexibility in controlling the substitution pattern. A potential route could start with a simple phenol (B47542) or anisole (B1667542) derivative. For instance, one could begin with 4-methoxyphenol. Carboxylation via the Kolbe-Schmitt reaction could yield 2-hydroxy-5-methoxybenzoic acid. wikipedia.org As discussed earlier, the subsequent regioselective bromination at the 3-position of this intermediate presents a synthetic challenge.
Another approach could involve starting with 2-bromo-4-methoxyphenol. nih.govnih.govsynquestlabs.com Introduction of the carboxylic acid group at the position ortho to the hydroxyl group could potentially be achieved through a directed ortho-metalation followed by carboxylation with carbon dioxide. This strategy takes advantage of the directing ability of the hydroxyl group (or a protected form) to introduce the carboxyl group at the desired location. researchgate.net
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry offers a range of advanced techniques that can be applied to overcome the challenges associated with the synthesis of complex substituted aromatic compounds.
For regioselective bromination, the use of specific brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or in specific solvent systems can offer improved control over the position of bromination. nih.govnih.govyoutube.comrsc.org For instance, the use of NBS in methanol (B129727) has been shown to be effective for the mono-ortho-bromination of certain phenolic compounds. nih.govnih.gov
In the realm of methoxylation, advancements in the Ullmann condensation, including the use of more efficient copper catalysts, ligands, and milder reaction conditions, have expanded the scope and utility of this reaction for the synthesis of aryl ethers. wikipedia.orgmdpi.comorganic-chemistry.orgnih.govresearchgate.net
Furthermore, directed ortho-metalation strategies, often employing organolithium reagents in combination with directing groups, provide a powerful tool for the regioselective functionalization of aromatic rings. researchgate.net The choice of the directing group is critical and can be used to introduce a variety of substituents, including the carboxylic acid group, at a specific position.
Table of Reaction Conditions for Key Transformations:
| Transformation | Reagents and Conditions | Precursor Type | Product Type |
| Ortho-Bromination | N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (catalyst), Methanol, Room Temperature | Phenolic Compounds | Ortho-Brominated Phenols |
| Methoxylation (Ullmann) | Copper catalyst, Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃), High-boiling solvent (e.g., DMF, NMP) | Aryl Halides, Alcohols/Phenols | Aryl Ethers |
| Carboxylation (Kolbe-Schmitt) | 1. NaOH, 2. CO₂, High Pressure, High Temperature, 3. H₂SO₄ | Phenols | Hydroxybenzoic Acids |
| Directed Ortho-Metalation | Organolithium reagent (e.g., n-BuLi), Directing group (e.g., protected hydroxyl), -78 °C to Room Temperature, then CO₂ | Substituted Aromatics | Ortho-Carboxylated Aromatics |
Catalytic Strategies in Aromatic Bromination (e.g., Ferric Chloride Catalysis)
The introduction of a bromine atom onto an aromatic ring, a key step in the synthesis of this compound, is typically achieved through electrophilic aromatic substitution. However, molecular bromine (Br₂) itself is often not electrophilic enough to react with moderately activated or deactivated aromatic rings. libretexts.org To enhance the reactivity of bromine, Lewis acid catalysts are frequently employed. jove.comntu.edu.sg
Ferric chloride (FeCl₃) or, more commonly in brominations, ferric bromide (FeBr₃), serves as an effective catalyst. jove.com The mechanism involves the polarization of the Br-Br bond. The Lewis acid interacts with one of the bromine atoms, creating a more potent electrophilic species, often represented as a Br⁺ source or a complex [FeBr₄]⁻Br⁺. libretexts.orgntu.edu.sg This highly electrophilic bromine is then attacked by the π-electrons of the aromatic ring of a precursor molecule, such as 2-hydroxy-5-methoxybenzoic acid. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the final step, a weak base, which can be the [FeBr₄]⁻ complex, removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and regenerating the catalyst. ntu.edu.sg
The choice of catalyst is crucial, as it influences the reaction rate and can impact regioselectivity. While ferric halides are common, other Lewis acids like aluminum chloride (AlCl₃) can also be used. jove.com The synthesis of related bromo-methoxybenzoic acids has been demonstrated using various brominating agents and catalytic systems, highlighting the versatility of this approach. For instance, the bromination of m-methoxybenzoic acid to produce 2-bromo-5-methoxybenzoic acid can be achieved using reagents like N-bromosuccinimide (NBS) or dibromohydantoin in the presence of a catalyst system. google.com
Controlled Reaction Environments for Optimized Yields and Selectivity
Achieving high yields and regioselectivity in the synthesis of this compound and its precursors is highly dependent on the careful control of reaction conditions. Factors such as temperature, solvent, and the specific reagents used play a pivotal role in directing the reaction towards the desired product and minimizing the formation of unwanted isomers or byproducts.
The synthesis of 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid provides a clear example of how optimizing the reaction environment leads to high product yields. google.com In these syntheses, the reaction temperature is typically maintained in a narrow range, for example, 25-30°C, to ensure controlled bromination. The choice of solvent is also critical; halogenated hydrocarbons like dichloromethane (B109758), chloroform (B151607), or dichloroethane are often used. google.com The selection of the brominating agent and the catalytic system, including initiators and co-catalysts, is tailored to maximize the conversion of the starting material. After the reaction, quenching the mixture in ice water is a standard procedure to stop the reaction and begin the product isolation process. google.com Subsequent recrystallization from a suitable solvent, such as ethanol (B145695) or methanol, is used to purify the final product, leading to high purity levels, often exceeding 99%. google.com
The following table summarizes the results from various optimized reaction conditions for the synthesis of 2-bromo-5-methoxybenzoic acid, a key precursor.
| Starting Material | Brominating Agent | Solvent | Catalyst System | Temperature | Yield | Purity | Reference |
|---|---|---|---|---|---|---|---|
| m-Methoxybenzoic acid | Dibromohydantoin | Dichloromethane | Potassium bromate (B103136) / Red phosphorus / Sulfuric acid | 25-30 °C | 93.6% | 99.4% | google.com |
| m-Methoxybenzoic acid | N-Bromosuccinimide | Chloroform | Potassium bromate / Red phosphorus / Sulfuric acid | 25-30 °C | 92.7% | 99.2% | google.com |
| m-Methoxybenzoic acid | N-Bromosuccinimide | Dichloromethane | Potassium bromide / Red phosphorus / Sulfuric acid | 25-30 °C | 93.4% | 99.1% | google.com |
| m-Methoxybenzoic acid | Dibromohydantoin | Dichloroethane | Potassium bromide / Red phosphorus / Sulfuric acid | 25-30 °C | 92.8% | 99.5% | google.com |
Directed Ortho-Metalation Strategies for Regioselective Substitution
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective substitution on aromatic rings, which is particularly useful for synthesizing polysubstituted benzoic acids that are difficult to access through classical electrophilic substitution. bohrium.comacs.org This methodology utilizes a directing group on the aromatic ring to guide a strong base to deprotonate a specific ortho position, creating a lithiated intermediate that can then react with an electrophile. organic-chemistry.orgacs.org
In the context of precursors for this compound, the synthesis of substituted 2-methoxybenzoic acids serves as a prime example of the utility of DoM. The carboxylate and methoxy groups on 2-methoxybenzoic acid can both act as directing groups. Research has shown that the regioselectivity of the metalation can be controlled by the choice of the lithiating agent. acs.orgorganic-chemistry.orgacs.org
For instance, when 2-methoxybenzoic acid is treated with sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78°C), deprotonation occurs exclusively at the C6 position, which is ortho to the carboxylate group. acs.orgorganic-chemistry.orgacs.org Conversely, using a combination of n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK) reverses this selectivity, leading to metalation at the C3 position, ortho to the methoxy group. acs.orgorganic-chemistry.orgacs.org This remarkable control allows for the selective introduction of substituents at either the C3 or C6 position by quenching the lithiated intermediate with a suitable electrophile, such as a bromine source. This method provides a direct and efficient route to regiochemically pure substituted benzoic acids. bohrium.comnih.gov
The following table illustrates the regioselective outcomes based on the metalation conditions for 2-methoxybenzoic acid.
| Substrate | Reagents | Solvent | Temperature | Position of Metalation | Reference |
|---|---|---|---|---|---|
| 2-Methoxybenzoic acid | s-BuLi / TMEDA | THF | -78 °C | C6 (ortho to -COOH) | acs.orgorganic-chemistry.orgacs.org |
| 2-Methoxybenzoic acid | n-BuLi / t-BuOK | THF | -78 °C | C3 (ortho to -OCH₃) | acs.orgorganic-chemistry.orgacs.org |
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, spin-spin couplings, and correlation signals, the precise connectivity and spatial arrangement of atoms can be determined.
The structural elucidation of 3-Bromo-2-hydroxy-5-methoxybenzoic acid relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR experiments. nist.gov 1D techniques like ¹H NMR and ¹³C NMR provide initial, crucial information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.com For aromatic systems, the ¹H NMR spectrum reveals signals in the characteristic downfield region (typically 6.5-8.0 ppm), with their multiplicity (singlet, doublet, etc.) indicating the number of adjacent protons. sigmaaldrich.com The ¹³C NMR spectrum complements this by showing the number of unique carbon atoms and their electronic environment. chemicalbook.com
However, in complex or substituted aromatic rings, signal overlap in 1D spectra can obscure definitive assignments. nist.gov To overcome this, 2D NMR techniques are employed. Experiments such as Correlation Spectroscopy (COSY) identify proton-proton (¹H-¹H) couplings, mapping out the sequence of protons in the spin system. For this compound, a COSY spectrum would definitively link the two aromatic protons.
Furthermore, heteronuclear correlation techniques are vital. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton signal with the signal of the carbon atom it is directly attached to. nist.gov This allows for unambiguous assignment of protonated carbons in the aromatic ring. The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information over longer ranges, showing correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary (non-protonated) carbons, such as the carbons bearing the bromo, hydroxyl, methoxy (B1213986), and carboxylic acid groups. nist.gov
The interpretation of the NMR spectrum of this compound is guided by established principles regarding substituent effects on the benzene (B151609) ring. The electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups increase the electron density on the aromatic ring, typically shifting the attached and nearby protons and carbons to a higher field (lower ppm values). Conversely, the electron-withdrawing and anisotropic effects of the bromine atom (-Br) and the carboxylic acid group (-COOH) cause deshielding, shifting associated nuclei to a lower field (higher ppm values). sigmaaldrich.com
In the ¹H NMR spectrum of this compound, two distinct signals are expected for the aromatic protons. The proton at the C4 position is expected to appear as a doublet, coupled to the proton at the C6 position. The C6 proton would likewise appear as a doublet. The magnitude of the coupling constant (J-value) between these two protons would be characteristic of a meta-coupling (⁴JHH), typically in the range of 2-3 Hz. The methoxy group protons would appear as a sharp singlet around 3.8-3.9 ppm. The acidic proton of the carboxyl group and the phenolic proton are often broad and may exchange with deuterium (B1214612) in solvents like D₂O.
The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on data from similar structures. beilstein-journals.orgrsc.org
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | ~11-13 (broad s) | ~170 |
| C1 (-COOH) | - | ~115 |
| C2 (-OH) | - | ~148 |
| C3 (-Br) | - | ~112 |
| C4-H | ~7.2 (d, J ≈ 3 Hz) | ~125 |
| C5 (-OCH₃) | - | ~155 |
| C6-H | ~7.4 (d, J ≈ 3 Hz) | ~118 |
| -OCH₃ | ~3.9 (s) | ~56 |
Note: These are predicted values based on additive rules and analysis of similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides critical information on the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.
For polar molecules like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) are preferred. uni.lu ESI typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation in the source. beilstein-journals.org This allows for the clear determination of the molecular weight. Given the presence of a bromine atom, the molecular ion region will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. stenutz.eu
Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.gov The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, expected fragmentation pathways in positive ion mode would include the loss of water (H₂O), carbon monoxide (CO), and the methoxy group (•OCH₃). researchgate.netresearchgate.net In negative ion mode, the characteristic loss of carbon dioxide (CO₂) from the carboxylate anion is a dominant fragmentation pathway. beilstein-journals.org
Fast Atom Bombardment (FAB-MS) is an older soft ionization technique that could also be used, though ESI is now more common for such analyses. FAB involves bombarding the analyte, dissolved in a non-volatile matrix like glycerol, with a high-energy beam of neutral atoms, also yielding molecular ions and some fragment ions.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring m/z values to a very high degree of accuracy (typically to four or five decimal places). bldpharm.com This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the theoretical monoisotopic mass of the neutral molecule (C₈H₇⁷⁹BrO₄) is 245.9528 Da. uni.lu An HRMS measurement confirming this exact mass would provide strong evidence for the elemental composition C₈H₇BrO₄, helping to distinguish it from other potential compounds with the same nominal mass. nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇BrO₄ |
| Molecular Weight (⁷⁹Br/⁸¹Br average) | 247.04 g/mol |
| Monoisotopic Mass (C₈H₇⁷⁹BrO₄) | 245.9528 Da |
| Key HRMS Ion ([M-H]⁻, C₈H₆⁷⁹BrO₄⁻) | 244.9455 Da |
Ion mobility-mass spectrometry (IM-MS) is an emerging technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. The measured drift time can be converted to a collision cross section (CCS) value, which is a rotationally averaged area of the ion. libretexts.org This property is highly dependent on the three-dimensional structure of the ion.
For isomeric compounds, which have the same mass and elemental formula, HRMS alone cannot differentiate them. However, isomers often have distinct 3D shapes and therefore different CCS values. chemicalbook.com By comparing experimentally measured CCS values with predicted values from computational databases, it is possible to distinguish between isomers like this compound and 5-Bromo-2-hydroxy-3-methoxybenzoic acid. uni.lunih.gov Computational tools can predict CCS values for various ion adducts with a reasonable degree of accuracy. researchgate.net
The table below presents the predicted CCS values for various adducts of this compound, calculated using the CCSbase prediction tool. uni.lu Experimental verification of these values would provide an additional layer of structural confirmation.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 246.96005 | 140.2 |
| [M+Na]⁺ | 268.94199 | 152.3 |
| [M-H]⁻ | 244.94549 | 144.6 |
| [M+NH₄]⁺ | 263.98659 | 160.1 |
| [M+K]⁺ | 284.91593 | 141.7 |
| [M+H-H₂O]⁺ | 228.95003 | 140.5 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides profound insight into the molecular structure of a compound by probing the vibrational modes of its constituent functional groups. Each functional group possesses characteristic vibrational frequencies, allowing for a detailed correlation between the observed spectral bands and the molecule's structural components.
While a specific, publicly available FTIR spectrum for this compound is not widely documented, the expected vibrational frequencies can be reliably predicted based on the analysis of closely related compounds and the known absorption regions for its constituent functional groups. The key functional groups in this compound are the carboxylic acid (-COOH), a hydroxyl group (-OH), a methoxy group (-OCH3), and the substituted benzene ring.
The infrared spectrum of a similar structure, 3-hydroxybenzoic acid, shows a very broad absorption band in the region of 2500-3300 cm⁻¹ which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. nist.gov The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid in salicylic (B10762653) acid derivatives is also a key feature. In the case of this compound, a broad O-H stretch from the carboxylic acid and a sharper O-H stretch from the phenolic hydroxyl group are anticipated.
The carbonyl (C=O) stretching vibration of the carboxylic acid typically gives rise to a strong absorption band. For aromatic carboxylic acids, this band is generally observed in the region of 1710-1680 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid group are expected in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.
The methoxy group (-OCH3) is characterized by a C-H stretching vibration just below 3000 cm⁻¹ and a prominent C-O stretching band, typically around 1250 cm⁻¹ for aryl ethers. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The substitution pattern on the benzene ring will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range. The C-Br stretch is expected to appear in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
A hypothetical table of the expected characteristic FTIR absorption bands for this compound is presented below based on data from analogous compounds.
Table 1: Predicted FTIR Spectral Data for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | -COOH | 3300-2500 (broad) |
| O-H Stretch (Phenolic) | -OH | ~3200 (sharp) |
| C-H Stretch (Aromatic) | Ar-H | 3100-3000 |
| C-H Stretch (Methyl) | -OCH₃ | 2950-2850 |
| C=O Stretch (Carbonyl) | -COOH | 1710-1680 |
| C=C Stretch (Aromatic) | Ar C=C | 1600-1450 |
| C-O Stretch (Aryl Ether) | Ar-O-CH₃ | ~1250 |
| C-O Stretch (Carboxylic Acid) | -COOH | 1320-1210 |
Raman spectroscopy, being complementary to FTIR, would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bond, which may be weak in the infrared spectrum.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound is not available in the referenced search results, the analysis of a closely related compound, 3-bromo-2-hydroxybenzoic acid, offers significant insights into the expected solid-state structure. nih.gov In the crystal structure of 3-bromo-2-hydroxybenzoic acid, the molecule is nearly planar. nih.gov A crucial feature is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov Additionally, an intramolecular hydrogen bond is observed between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid. nih.gov
For this compound, a similar dimeric association stabilized by intermolecular hydrogen bonds between the carboxylic acid moieties is highly probable. The presence of the methoxy group at the 5-position is expected to influence the crystal packing and may introduce additional intermolecular interactions, such as C-H···O contacts. The planarity of the molecule might be slightly distorted due to the steric bulk of the bromine and methoxy substituents.
The single-crystal X-ray diffraction data would allow for the precise measurement of bond lengths and angles. A hypothetical table of selected crystallographic parameters for this compound, based on the structure of 3-bromo-2-hydroxybenzoic acid, is provided below. nih.govnih.gov
Table 2: Predicted Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Description | Expected Value |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/n | |
| a (Å) | Unit cell dimension | ~3.8 |
| b (Å) | Unit cell dimension | ~10.6 |
| c (Å) | Unit cell dimension | ~18.0 |
| β (°) | Unit cell angle | ~90.2 |
| Z | Molecules per unit cell | 4 |
| Key Intermolecular Interaction | Hydrogen bonding | Carboxylic acid dimers |
Chromatographic Techniques in Purity Assessment and Characterization
Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds, making them crucial for assessing the purity of synthesized molecules like this compound.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity analysis of non-volatile, thermally sensitive compounds such as aromatic carboxylic acids. In the synthesis of related compounds like 2-bromo-5-methoxybenzoic acid, HPLC is utilized to monitor the reaction progress and determine the purity of the final product. google.com For this compound, a reversed-phase HPLC method would likely be employed, using a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound would be detected using a UV detector, likely at a wavelength corresponding to its absorption maximum. The purity is determined by the relative area of the main peak compared to any impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although it may require derivatization of the carboxylic acid and hydroxyl groups to increase volatility and thermal stability. For instance, silylation of the molecule would produce a less polar and more volatile derivative suitable for GC analysis. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass-to-charge ratio data, which aids in the identification of the main compound and any impurities by comparing their fragmentation patterns to spectral libraries or known standards. A product sheet for the related compound 3-Bromo-5-methoxybenzoic acid indicates its assay can be performed via silylated GC. lab-chemicals.com
Table 3: Chromatographic Methods for the Analysis of this compound
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method | Application |
|---|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with Acid | UV-Vis Spectroscopy | Purity Assessment, Quantification |
Computational and Theoretical Investigations of 3 Bromo 2 Hydroxy 5 Methoxybenzoic Acid
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of chemical compounds with high accuracy.
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the lowest energy state on the potential energy surface. For 3-Bromo-2-hydroxy-5-methoxybenzoic acid, this process would involve calculating bond lengths, bond angles, and dihedral angles.
While specific experimental or calculated bond parameters for this compound are not available in the retrieved scientific literature, a theoretical study would typically yield a data table similar to the hypothetical example below. These parameters are crucial for understanding the molecule's three-dimensional structure and steric interactions.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-Br | Calculated Value |
| O-H (hydroxyl) | Calculated Value |
| C=O (carboxyl) | Calculated Value |
| C-O (carboxyl) | Calculated Value |
| O-H (carboxyl) | Calculated Value |
| C-O (methoxy) | Calculated Value |
| Bond Angles (°) ** | |
| C-C-Br | Calculated Value |
| C-C-OH | Calculated Value |
| O=C-OH | Calculated Value |
| C-O-CH₃ | Calculated Value |
| Dihedral Angles (°) ** | |
| C-C-C=O | Calculated Value |
| C-C-O-H | Calculated Value |
Note: The values in this table are illustrative placeholders. Specific computational studies on this compound are required to populate this data.
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, DFT calculations would provide the energies of these orbitals and the resulting energy gap, which are predictive of its electronic behavior.
| Parameter | Energy (eV) |
| EHOMO | Calculated Value |
| ELUMO | Calculated Value |
| Energy Gap (ΔE) | Calculated Value |
Note: This table represents the type of data generated from DFT calculations. Specific values for this compound are not available in the searched literature.
The Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (colored in blue) are electron-poor and prone to nucleophilic attack.
An MESP analysis of this compound would reveal the distribution of charge, highlighting the electronegative oxygen atoms of the carboxyl, hydroxyl, and methoxy (B1213986) groups as likely sites for electrophilic interaction, and potentially electron-deficient regions on the aromatic ring or hydrogen atoms.
Molecular Dynamics (MD) Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods for studying the physical movement of atoms and molecules over time. An MD simulation for this compound would provide detailed information on its conformational flexibility and dynamic behavior in various environments, such as in a solvent or interacting with a biological macromolecule. This analysis helps in understanding how the molecule adapts its shape, which is crucial for processes like receptor binding. However, specific MD simulation studies focused on this compound have not been identified in the available literature.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. The results are often ranked using a scoring function, which estimates the binding affinity, typically in kcal/mol.
Docking studies could elucidate the potential biological targets for this molecule and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. While molecular docking is a powerful predictive tool, no specific docking studies for this compound against particular biological targets were found in the reviewed literature. A typical output would include binding affinity scores and a list of interacting amino acid residues.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
| Hypothetical Target 1 | Calculated Value | e.g., Tyr123, Ser45, Leu67 |
| Hypothetical Target 2 | Calculated Value | e.g., Arg89, Phe101, Val112 |
Note: This table is a template for presenting molecular docking results. Data for this compound is not currently available.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by correlating variations in the physicochemical properties of a series of compounds with their measured biological activities. QSAR can be used to predict the activity of new, unsynthesized compounds.
For a QSAR study involving this compound, it would be necessary to have a dataset of structurally related compounds with measured biological activity. Various molecular descriptors (e.g., logP, molar refractivity, electronic parameters) for these compounds would be calculated and used to build a predictive model. At present, there are no published QSAR models specifically developed for or including this compound.
Predicted Spectroscopic Properties and Their Validation with Experimental Data
A comprehensive understanding of the molecular structure and electronic properties of this compound relies on the synergy between theoretical predictions and experimental spectroscopic analysis. Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for predicting spectroscopic data such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. The accuracy of these computational models is then rigorously evaluated by comparing the predicted data with experimentally obtained spectra.
This validation process is crucial for confirming the computationally determined molecular geometry and electronic structure. Discrepancies between theoretical and experimental values can often be reconciled by applying scaling factors to the computational data, accounting for systematic errors inherent in the theoretical methods and the influence of the molecule's environment in experimental conditions (e.g., solvent effects, intermolecular interactions in the solid state). Such correlative studies provide a deeper and more reliable interpretation of the spectroscopic features of the title compound.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Computational frequency calculations are instrumental in assigning the vibrational modes observed in Fourier-transform infrared (FT-IR) and FT-Raman spectra. Each peak in the experimental spectrum corresponds to a specific molecular vibration, such as stretching, bending, or torsional motions of the atoms. Theoretical calculations can predict the frequencies and intensities of these modes, facilitating a more precise assignment than empirical correlations alone.
For a definitive comparison, the calculated harmonic frequencies are often scaled to correct for anharmonicity and other systematic errors. The table below would typically present a comparison of the calculated (scaled) and experimental vibrational frequencies for key functional groups of this compound.
Table 1: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (Note: As specific experimental and detailed computational studies for this exact compound are not publicly available, this table is a representative example of how such data would be presented.)
| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) |
| O-H stretch (hydroxyl) | Data not available | Data not available |
| O-H stretch (carboxylic acid) | Data not available | Data not available |
| C-H stretch (aromatic) | Data not available | Data not available |
| C=O stretch (carboxylic acid) | Data not available | Data not available |
| C-O stretch (methoxy) | Data not available | Data not available |
| C-Br stretch | Data not available | Data not available |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the isotropic magnetic shielding constants of the nuclei. These values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).
Comparing the predicted and experimental chemical shifts helps in the unambiguous assignment of signals in the NMR spectra to specific protons and carbon atoms within the molecule. This is particularly valuable for complex aromatic systems where spectral overlap can occur.
Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for this compound (Note: This table illustrates the format for data comparison, pending the availability of specific research findings.)
| Proton Assignment | Experimental δ (ppm) | Calculated GIAO-DFT δ (ppm) |
| -COOH | Data not available | Data not available |
| -OH | Data not available | Data not available |
| Ar-H | Data not available | Data not available |
| -OCH₃ | Data not available | Data not available |
Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table illustrates the format for data comparison, pending the availability of specific research findings.)
| Carbon Assignment | Experimental δ (ppm) | Calculated GIAO-DFT δ (ppm) |
| C=O | Data not available | Data not available |
| C-Br | Data not available | Data not available |
| C-OH | Data not available | Data not available |
| C-OCH₃ | Data not available | Data not available |
| Ar-C | Data not available | Data not available |
| -OCH₃ | Data not available | Data not available |
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
The solvent environment can significantly influence the electronic transitions. Therefore, computational models often incorporate solvent effects using methods like the Polarizable Continuum Model (PCM) to achieve better agreement with experimental spectra recorded in solution.
Table 4: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax) for this compound (Note: A representative table format is provided below, as specific published data is not available.)
| Solvent | Experimental λmax (nm) | Calculated TD-DFT λmax (nm) | Major Contribution |
| Ethanol (B145695) | Data not available | Data not available | Data not available |
| Methanol (B129727) | Data not available | Data not available | Data not available |
| Gas Phase | Not applicable | Data not available | Data not available |
Chemical Reactivity and Mechanistic Studies of 3 Bromo 2 Hydroxy 5 Methoxybenzoic Acid
Substitution Reactions on the Aromatic Ring
The reactivity of the benzene (B151609) ring towards substitution is heavily influenced by the directing and activating or deactivating effects of the existing substituents.
Electrophilic aromatic substitution (EAS) involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. The rate and position of this substitution are determined by the existing groups on the ring.
The directing effects of the substituents on 3-Bromo-2-hydroxy-5-methoxybenzoic acid are as follows:
Hydroxyl (-OH) group: This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. pressbooks.pubopenstax.org
Methoxy (B1213986) (-OCH3) group: Similar to the hydroxyl group, the methoxy group is also a strong activating group and an ortho, para-director. libretexts.org
Carboxylic acid (-COOH) group: This group is deactivating and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. quora.com
Bromine (-Br) atom: Halogens are an exception to the general rules; they are deactivating yet act as ortho, para-directors. libretexts.org
In this compound, the positions ortho to the powerful activating hydroxyl group are C3 (occupied by bromine) and C1 (occupied by the carboxyl group). The position para to the hydroxyl group is C5 (occupied by the methoxy group). The position para to the methoxy group is C2 (occupied by the hydroxyl group).
The remaining open positions for substitution are C4 and C6.
Position C4: This position is ortho to the methoxy group and meta to the hydroxyl and bromine groups.
Position C6: This position is ortho to the hydroxyl group and meta to the methoxy and carboxylic acid groups.
The powerful activating and directing effects of the hydroxyl and methoxy groups dominate the deactivating effects of the carboxylic acid and bromine. The hydroxyl group is generally a more powerful activator than the methoxy group. Therefore, electrophilic substitution is most likely to be directed to the position ortho to the hydroxyl group, which is C6. The steric hindrance from the adjacent carboxylic acid at C1 might slightly impede this, but the electronic activation is the dominant factor. Substitution at C4 is less favored due to being meta to the strongest activating group (-OH).
| Substituent | Effect on Ring | Directing Influence | Available Positions Directed To |
|---|---|---|---|
| -OH (at C2) | Strongly Activating | Ortho, Para | C6 (ortho) |
| -OCH3 (at C5) | Activating | Ortho, Para | C4 (ortho) |
| -COOH (at C1) | Deactivating | Meta | C5 (occupied), C3 (occupied) |
| -Br (at C3) | Weakly Deactivating | Ortho, Para | C4 (para) |
Predicted outcome: Further electrophilic substitution, such as nitration or halogenation, is predicted to occur predominantly at the C6 position.
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).
In this compound, the ring is substituted with electron-donating groups (-OH, -OCH3), which increase the electron density of the ring and destabilize the intermediate required for an SNAr mechanism. The carboxylic acid group is electron-withdrawing, but it is meta to the bromine atom and thus does not provide the necessary stabilization for a standard SNAr reaction. Consequently, the direct substitution of the bromine atom by a nucleophile under typical SNAr conditions is expected to be very difficult.
For such a substitution to occur, harsh reaction conditions (high temperature and pressure) or an alternative mechanism, such as one involving a benzyne intermediate, would likely be necessary. This would typically involve a very strong base, like sodium amide, to deprotonate the ring and eliminate HBr.
Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Reduction)
The carboxylic acid group is a versatile functional group that can undergo several important transformations.
Esterification: This reaction converts the carboxylic acid into an ester. A common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and to drive it towards the product, water is typically removed as it is formed. learncbse.in Another approach for preparing esters of hydroxybenzoic acids involves reacting the acid with an alkyl halide in the presence of a non-quaternizable tertiary amine. google.com
Amidation: The carboxylic acid can be converted into an amide by reaction with an amine. This usually requires activating the carboxylic acid first, as amines are basic and would otherwise just form a salt. A common method is to convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the corresponding amide.
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This requires a powerful reducing agent, as carboxylic acids are resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, followed by an acidic workup. Weaker reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids.
| Reaction | Typical Reagents | Product Functional Group |
|---|---|---|
| Esterification | Alcohol (e.g., CH3OH, C2H5OH), Acid Catalyst (e.g., H2SO4) | Ester (-COOR) |
| Amidation | 1. SOCl2 or (COCl)2 2. Amine (e.g., NH3, RNH2, R2NH) | Amide (-CONR2) |
| Reduction | 1. LiAlH4 2. H3O+ | Primary Alcohol (-CH2OH) |
Hydroxyl and Methoxy Group Reactivity (e.g., Oxidation, Etherification)
The phenolic hydroxyl group and the methoxy group also exhibit characteristic reactivities.
Hydroxyl Group (-OH):
Etherification: As a phenol (B47542), the hydroxyl group is acidic and can be deprotonated by a base (like NaOH or NaH) to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to form an ether.
Oxidation: Phenols are susceptible to oxidation. pearson.com Strong oxidizing agents can convert phenols into quinones. openstax.orglibretexts.org For this compound, oxidation would likely lead to a benzoquinone derivative, although the reaction can be complex and lead to polymerization.
Methoxy Group (-OCH3):
Ether Cleavage: The methoxy group is an ether, which is generally unreactive. However, it can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures. This reaction would convert the methoxy group back into a hydroxyl group, yielding a dihydroxybenzoic acid derivative.
| Functional Group | Reaction | Typical Reagents | Resulting Structure |
|---|---|---|---|
| Hydroxyl (-OH) | Etherification | 1. Base (e.g., NaOH) 2. Alkyl Halide (e.g., CH3I) | Forms a second ether group (-OR) |
| Hydroxyl (-OH) | Oxidation | Strong Oxidizing Agent (e.g., Fremy's salt) | Forms a quinone derivative |
| Methoxy (-OCH3) | Ether Cleavage | Conc. HBr or HI, Heat | Converts methoxy group to a hydroxyl group (-OH) |
Reaction Mechanism Elucidation through Kinetic and Spectroscopic Methods
Kinetic Studies: These studies measure reaction rates to provide insight into the reaction mechanism, such as the order of the reaction and the rate-determining step. For instance, in an esterification reaction, one could vary the concentration of the benzoic acid, the alcohol, and the acid catalyst independently to determine how each affects the rate of ester formation. researchgate.net The progress of a reaction can be monitored using techniques like chromatography (HPLC, GC) to measure the concentration of reactants and products over time, or by spectrophotometry if a reactant or product absorbs light in the UV-Visible spectrum. For example, the rate of a bromination reaction can be determined by monitoring the disappearance of the bromine color. morressier.com
Spectroscopic Methods: Spectroscopy is crucial for identifying the structures of reactants, products, and any stable intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous identification of products and the determination of regioselectivity in substitution reactions.
Infrared (IR) Spectroscopy: IR is used to identify the presence of specific functional groups. For example, in the reduction of the carboxylic acid, the disappearance of the broad O-H and C=O stretches of the acid and the appearance of a broad O-H stretch for the alcohol would confirm the transformation.
Mass Spectrometry (MS): MS provides the molecular weight of compounds and, through fragmentation patterns, can offer further structural information to confirm the identity of reaction products.
By combining these methods, chemists can propose and support a detailed, step-by-step reaction mechanism. For example, kinetic data might suggest a second-order reaction, and spectroscopic analysis of the product would confirm the expected chemical structure, together providing strong evidence for a proposed mechanistic pathway.
Exploration of Biological Activities and Molecular Mechanisms in Vitro and Preclinical Focus
Structure-Activity Relationship (SAR) Studies of 3-Bromo-2-hydroxy-5-methoxybenzoic Acid and its Analogs
The biological activity of salicylic (B10762653) acid and its derivatives can be significantly altered by modifying the substituents on the aromatic ring. researchgate.netresearchgate.net These modifications influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affect its interaction with biological targets.
The introduction of a halogen atom, such as bromine, into a molecular scaffold is a common strategy in medicinal chemistry to enhance biological activity. Halogenation can increase a molecule's lipophilicity, facilitating passage through biological membranes, and can also form halogen bonds, which are specific non-covalent interactions that can contribute to ligand-receptor binding affinity. For instance, studies on brominated BODIPY dyes showed that the brominated derivatives exhibited better antibacterial effects than their parent compounds. rsc.org
The specific placement of substituents on the benzoic acid ring is critical. For 2-hydroxybenzoic acid (salicylic acid) derivatives, substitutions at the 5-position have been shown to be particularly important for certain biological activities. nih.gov A study on salicylic acid analogues of celecoxib (B62257) found that 5-substituted-2-hydroxy-benzoic acid derivatives generally displayed better inhibitory activities against both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes compared to their 4-substituted counterparts. nih.gov In the case of this compound, the molecule features three key substituents on the phenyl ring: a hydroxyl group at C2, a bromine atom at C3, and a methoxy (B1213986) group at C5. The interplay between the electron-withdrawing nature of the bromine and the electron-donating effect of the methoxy group, combined with the acidic carboxyl and phenolic hydroxyl groups, defines its potential for biological interactions.
| Compound | Key Structural Features | Potential Bioactivity Influence | Reference |
|---|---|---|---|
| This compound | - 2-hydroxy (salicylic acid core)
| The combination of halogenation and methoxy substitution at C5 may influence enzyme inhibitory activity. | nih.gov |
| Salicylic acid | - 2-hydroxybenzoic acid | Parent scaffold for many anti-inflammatory drugs. researchgate.net | researchgate.net |
| 5-Chlorosalicylic acid analog of Celecoxib (Compound 7f) | - 2-hydroxy
| 5-halogen substitution led to potent and selective COX-1 inhibition. nih.gov | nih.gov |
| Brominated BODIPYs | - Bromine atoms on core structure | Bromination enhanced antibacterial activity compared to the parent compound. rsc.org | rsc.org |
The synthesis of derivatives from a lead compound like 3-hydroxybenzoic acid is a key strategy for developing novel therapeutic agents. rasayanjournal.co.in Chemical synthesis allows for the systematic modification of the parent structure to explore structure-activity relationships and optimize for a desired biological response. Common synthetic modifications include esterification of the carboxylic acid group or etherification of the hydroxyl group. rasayanjournal.co.in
For example, a general approach involves the esterification of 3-hydroxybenzoic acid, followed by etherification with various alkyl halides to produce a library of 3-alkoxy methyl benzoate (B1203000) derivatives. rasayanjournal.co.in These derivatives can then be hydrolyzed to their corresponding acids. This modular synthesis allows for the introduction of a wide variety of functional groups, enabling researchers to fine-tune the molecule's properties. The goal of such derivatization is often to enhance potency, improve selectivity for a biological target, or alter pharmacokinetic properties. The synthesis of novel hybrid ester derivatives of 3-hydroxybenzoic acid has been explored as a useful approach to generate potentially potent chemotherapeutic agents. rasayanjournal.co.in
In Vitro Enzyme Inhibition Studies
Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov While many traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, selective inhibition of COX-2 is often desired to reduce gastrointestinal side effects associated with COX-1 inhibition.
While direct enzyme inhibition data for this compound against COX-2 or laccase is not available in the reviewed literature, studies on analogous structures provide valuable insights. A series of synthetic salicylic acid analogues were evaluated for their inhibitory activity against COX-1 and COX-2. nih.gov In this study, derivatives with a substituent at the 5-position of the salicylic acid moiety were found to be effective inhibitors. nih.gov Specifically, a 5-chloro substituted analog demonstrated very high inhibitory potency and selectivity for the COX-1 enzyme. nih.gov This suggests that the substitution pattern of this compound, which also features a halogen and another substituent at positions 3 and 5, is relevant for potential interactions with cyclooxygenase enzymes.
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-2 IC₅₀ / COX-1 IC₅₀) | Reference |
|---|---|---|---|---|
| 5-Chloro-2-hydroxy-benzoic acid analog (7f) | COX-1 | 0.0057 | 768 | nih.gov |
| COX-2 | 4.38 |
Kinetic analysis is essential to understand how a compound inhibits an enzyme, determining whether the inhibition is competitive, non-competitive, or uncompetitive, and quantifying its potency (e.g., Ki value). Such analyses provide crucial information for drug design and optimization.
Detailed kinetic analysis data for the inhibition of enzymes by this compound are not present in the available search results. For a compound to be fully characterized as an enzyme inhibitor, studies would need to be conducted to determine its mechanism of action and inhibitory constants against specific targets like COX-2 or laccase.
Receptor Binding and Signaling Pathway Modulation
The biological effects of small molecules are often triggered by their binding to specific cellular receptors, which in turn initiates a cascade of intracellular signaling events. While direct receptor binding studies for this compound were not found, research on closely related analogs highlights potential mechanisms of action.
For example, 2-hydroxy-3-methoxybenzoic acid, an analog that lacks the bromine atom, has been shown to attenuate mast cell-mediated allergic reactions. This effect was achieved by modulating the FcεRI signaling pathway, a critical pathway in allergic responses. Similarly, another structural analog, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, was found to inhibit the expression of matrix metalloproteinase-9 (MMP-9). This inhibition was mediated by the regulation of the NF-κB and MAPKs signaling pathways. These findings suggest that brominated hydroxybenzoic acid derivatives have the potential to modulate key signaling pathways involved in inflammation and cellular regulation.
Ligand-Receptor Interaction Studies (e.g., 5-HT2C receptor)
There are no available studies in the public domain that investigate the ligand-receptor interactions of this compound, including any potential interaction with the 5-HT2C receptor.
Investigation of Intracellular Biochemical Pathways
No research could be found that details the effects of this compound on any intracellular biochemical pathways.
Antimicrobial and Antifungal Activity Assessment (In Vitro Models)
Evaluation against Bacterial and Fungal Strains
A comprehensive search of scientific databases did not yield any studies evaluating the in vitro activity of this compound against specific bacterial or fungal strains.
Elucidation of Antimicrobial Mechanism
In the absence of any primary research on its antimicrobial activity, the mechanism of action for this compound remains unelucidated.
Preclinical Anticancer Activity Investigations (In Vitro Cell Line Models)
Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines
There are no published preclinical studies investigating the in vitro cytotoxicity or antiproliferative effects of this compound on any cancer cell lines.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
While direct studies on this compound are not extensively available in public literature, research on structurally similar compounds provides a strong basis for its potential mechanisms of action. For instance, the related compound, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (BFB), has demonstrated protective effects against oxidative stress-induced apoptosis in PC12 cells. In studies, pretreatment with BFB significantly attenuated the rate of apoptosis initiated by hydrogen peroxide. nih.gov This was accompanied by a notable upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax, as well as caspase-3 and cleaved-caspase-3. nih.gov This suggests a mechanism of action that involves the modulation of key regulators within the apoptotic cascade.
Furthermore, another related hydroxystilbene compound, 3,4'-Dimethoxy-5-hydroxystilbene (DMHS), has been shown to induce apoptosis in human promyelocytic leukemic HL-60 cells. nih.gov Treatment with DMHS led to a concentration-dependent suppression of cell growth and an increase in internucleosomal DNA fragmentation, a hallmark of apoptosis. nih.gov The apoptotic pathway induced by DMHS involved the activation of caspase-3, -8, and -9, and was associated with an increased expression of the pro-apoptotic protein Bax and the release of cytochrome c from the mitochondria. nih.gov
Given the structural similarities, it is plausible that this compound could elicit similar apoptotic responses through intrinsic and extrinsic pathways, warranting further investigation into its specific effects on cancer cell lines.
Agrochemical Research Applications
The potential utility of this compound extends into the realm of agrochemical research, where its structural motifs are found in compounds with known herbicidal and plant growth regulatory activities.
Antifungal and Herbicidal Effects on Plant Pathogens and Weeds
Salicylic acid and its derivatives are well-documented for their roles in plant defense mechanisms, including their inherent antifungal and antibacterial properties. researchgate.net While specific data on the antifungal spectrum of this compound is limited, the presence of the bromine atom and the hydroxyl and methoxy groups on the benzoic acid core suggests potential bioactivity. Halogenated compounds, in particular, have been noted for their antimicrobial effects. nih.gov
In terms of herbicidal effects, studies on various substituted benzoic acids have shown that they can significantly inhibit the germination and growth of various weed species. frontiersin.org The application of methanolic extracts containing various phenolic acids, including benzoic acid derivatives, has been shown to reduce seed germination, radicle and hypocotyl length, and fresh biomass of weeds. frontiersin.org The specific substitution pattern on the benzene (B151609) ring is crucial for the observed herbicidal activity.
Plant Growth Regulation Studies
Salicylic acid is a recognized plant hormone that influences a wide array of physiological processes, including seed germination, vegetative growth, and flowering. frontiersin.orgau.dknih.govnih.govarccjournals.com The exogenous application of salicylic acid and its derivatives can modulate plant growth, with the effect being dependent on the concentration and the plant species. au.dknih.govarccjournals.com Generally, lower concentrations tend to promote growth, while higher concentrations can be inhibitory. nih.gov
The structural features of this compound, being a substituted salicylic acid, suggest its potential to act as a plant growth regulator. The specific effects would likely be contingent on the concentration applied and the target plant species, highlighting an area for future agrochemical research.
Protein Binding and Interaction Studies (e.g., Human Serum Albumin)
The interaction of small molecules with plasma proteins, such as human serum albumin (HSA), is a critical determinant of their bioavailability and distribution in biological systems. Studies on salicylic acid and its derivatives have shown that they can bind to HSA, primarily through non-covalent interactions. iaea.orgnih.govresearchgate.netglobethesis.com
Research on the interaction of salicylic acid and its monohydroxy substituted derivatives with bovine serum albumin (BSA), a protein structurally similar to HSA, has indicated that these compounds can quench the intrinsic fluorescence of the protein. iaea.orgresearchgate.netglobethesis.com This quenching is often a result of the formation of a complex between the small molecule and the protein. Molecular docking studies have suggested that the binding site for salicylic acid on BSA is located near the Trp-213 residue. iaea.orgresearchgate.net The presence of substitutions on the salicylic acid molecule can influence the binding affinity, with some substitutions potentially causing steric hindrance. iaea.org
Applications in Chemical Synthesis and Advanced Materials Science
Role as a Synthetic Intermediate for Complex Organic Molecules
The strategic placement of reactive sites on the 3-Bromo-2-hydroxy-5-methoxybenzoic acid scaffold enables its use in constructing larger, more complex molecular architectures. The bromine atom is particularly useful for forming new carbon-carbon or carbon-heteroatom bonds through various coupling reactions, while the carboxylic acid and hydroxyl groups offer sites for esterification, etherification, and amidation.
The core structure of substituted bromobenzoic acids is integral to the synthesis of various pharmaceutical agents. While direct synthesis of SGLT2 inhibitors from this compound is not prominently documented, related structures such as 4-allyl-5-bromo-2-chloro-3-hydroxybenzoic acid methyl ester serve as key intermediates in the preparation of SGLT2 inhibitors, highlighting the utility of this class of brominated scaffolds in accessing complex drug molecules. google.com
More directly, this structural motif is fundamental to the synthesis of urolithins. Urolithins are metabolites produced by the human gut microbiome from ellagic acid and ellagitannins, compounds found in foods like pomegranates, berries, and nuts. epo.orgnih.gov These metabolites are noted for their potential antioxidant and anti-inflammatory properties. epo.org The chemical synthesis of urolithin derivatives often employs a Hurtley reaction or an Ullmann coupling, where a substituted 2-bromobenzoic acid is reacted with a resorcinol (B1680541) derivative. nih.gov For instance, isomers like 2-bromo-5-methoxybenzoic acid and 2-bromo-4-methoxybenzoic acid are routinely used as precursors to create a variety of urolithin structures. nih.govnih.govresearchgate.net The synthesis involves coupling the bromobenzoic acid with resorcinol, followed by demethylation steps if necessary to yield the final polyhydroxylated urolithin. nih.gov
| Precursor | Coupling Partner | Key Reaction Type | Resulting Urolithin Derivative | Reference |
| 2-Bromo-5-methoxybenzoic acid | Resorcinol | Hurtley Reaction | 3-Hydroxy-8-methoxy-6H-dibenzo[b,d]pyran-6-one | researchgate.net |
| 2-Bromo-4-methoxybenzoic acid | Resorcinol | Hurtley Reaction | 3-Hydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one | nih.govacs.org |
| 2-Bromobenzoic acid | Resorcinol | Hurtley Reaction | Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one) | nih.gov |
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals featuring these structures. Substituted benzoic acids like this compound are valuable starting materials for creating these scaffolds. The bromine atom allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new substituents and build complexity. The existing hydroxyl and carboxylic acid groups can be used to form fused ring systems, such as benzofurans, chromenones, or other biologically relevant heterocycles. For example, the synthesis of galantamine, a drug used for Alzheimer's disease, has utilized the related intermediate 2-bromo-5-hydroxy-4-methoxy benzoic acid in a key coupling step to form a complex carboxamide. google.com
Development of Analytical Methods for Detection and Quantification
The accurate detection and quantification of this compound, particularly at low concentrations in complex samples such as environmental or biological matrices, requires specialized analytical methods. Its polarity and low volatility present challenges for direct analysis, often necessitating a chemical modification step known as derivatization.
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which requires analytes to be volatile and thermally stable, derivatization is essential. nih.govmdpi.com The polar carboxylic acid and phenolic hydroxyl groups of this compound make it non-volatile. Silylation is a common and effective derivatization strategy where active hydrogen atoms in -OH and -COOH groups are replaced by a non-polar trimethylsilyl (B98337) (TMS) group. mdpi.com This reaction increases the volatility and thermal stability of the molecule, allowing it to be analyzed by GC-MS. nih.gov
Another approach is alkylation, such as methylation, which can also be used to decrease the polarity of the analyte. researchgate.net These derivatization techniques not only improve chromatographic behavior, leading to sharper peaks and better separation from other components in a mixture, but also often produce characteristic mass spectra that aid in definitive identification. nih.govtandfonline.com
| Derivatization Technique | Common Reagent(s) | Purpose | Target Functional Groups | Reference |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Increases volatility and thermal stability for GC-MS. | Hydroxyl (-OH), Carboxyl (-COOH) | nih.govnih.govtandfonline.com |
| Alkylation (Methylation) | Methyl iodide, Methanolic HCl | Decreases polarity, improves chromatographic peak shape. | Carboxyl (-COOH), Hydroxyl (-OH) | researchgate.net |
| Acylation | Acetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA) | Increases volatility and introduces fluorinated tags for electron capture detection. | Hydroxyl (-OH), Amino (-NH2) | nih.gov |
Any analytical method developed for quantifying a compound like this compound must be validated to ensure its reliability and fitness for purpose. researchgate.netgavinpublishers.com Method validation is a process that confirms the analytical procedure is suitable for its intended use and is a requirement for accreditation and regulatory acceptance. gavinpublishers.comscience.gov For trace analysis, this involves rigorously evaluating several key performance parameters.
Guidelines from organizations like the International Council for Harmonisation (ICH) detail the necessary validation characteristics. gavinpublishers.comlongdom.org A validated method provides confidence that the measurements are accurate, precise, and specific to the analyte of interest. researchgate.netresearchgate.net
| Validation Parameter | Description | Acceptance Criteria Example | Reference |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | The analyte peak is well-resolved from other peaks (Resolution > 1.5). | gavinpublishers.comlongdom.org |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples. | Correlation coefficient (r²) ≥ 0.999. | longdom.org |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. | longdom.org |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. | longdom.org |
| Accuracy | The closeness of test results to the true value, often determined by recovery studies on spiked samples. | Recovery typically between 80-120% for trace analysis. | gavinpublishers.comresearchgate.net |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample (repeatability and reproducibility). | Relative Standard Deviation (RSD) ≤ 15% for trace analysis. | gavinpublishers.com |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in pH, temperature, or mobile phase composition. | gavinpublishers.comlongdom.org |
Potential in Deuterium (B1214612) Labeling for Research Applications
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is a powerful tool in metabolic research. Replacing hydrogen atoms on a molecule with deuterium creates an isotopic tracer that can be monitored non-invasively using techniques like Deuterium Metabolic Imaging (DMI) via magnetic resonance spectroscopy (MRS). nih.govescholarship.orgbohrium.com
If this compound were synthesized with deuterium atoms at specific positions (e.g., on the methoxy (B1213986) group or the aromatic ring), it could be used as a probe to study its metabolic fate in biological systems. DMI allows researchers to track the uptake of a deuterated substrate and its conversion into downstream metabolites in real-time, providing insights into metabolic pathways in both healthy and diseased states. meduniwien.ac.atnih.gov For example, deuterated glucose and acetate (B1210297) have been used to map glucose metabolism and trace the flux of substrates through the tricarboxylic acid (TCA) cycle. meduniwien.ac.atnih.gov The application of this technology to a labeled version of this compound could potentially be used to investigate its absorption, distribution, metabolism, and excretion (ADME) properties or to probe specific enzymatic processes without the use of ionizing radiation. nih.govbohrium.com
Emerging Research Directions and Future Perspectives for 3 Bromo 2 Hydroxy 5 Methoxybenzoic Acid
Development of Novel Green Synthesis Routes
The industrial synthesis of halogenated aromatic compounds, including 3-Bromo-2-hydroxy-5-methoxybenzoic acid, has traditionally relied on methods that often employ hazardous reagents and generate significant chemical waste. The development of environmentally benign or "green" synthesis routes is a critical area of emerging research. Current research in green chemistry is exploring several avenues that could be applied to the synthesis of this specific molecule.
One promising approach is the use of greener brominating agents as alternatives to elemental bromine, which is highly toxic and corrosive. researchgate.net N-Bromosuccinimide (NBS) has been identified as a milder and more selective brominating agent for aromatic compounds under various conditions. researchgate.net Furthermore, the use of recyclable catalyst systems, such as an AlBr₃-Br₂ system in aqueous media, has shown potential for the eco-friendly bromination of aromatic compounds like phenols and anilines. nih.gov Zeolite-based catalysts, for instance, Fe₂O₃/zeolite, are also being investigated for the catalytic bromination of non-activated aromatic compounds, offering the advantages of being easy to handle, cost-effective, and recyclable. nih.gov
Another key aspect of green synthesis is the use of environmentally friendly solvents, with a particular emphasis on water. nih.govrsc.org Research into the bromination of aromatic compounds in aqueous solutions is gaining traction, aiming to replace hazardous organic solvents. nih.govacs.org Additionally, biocatalysis presents a compelling green alternative. While specific enzymatic bromination of this compound has not been reported, the use of vanadium-dependent haloperoxidases (VHPOs) for the bromination of various organic substrates is an active area of research. acs.org These enzymes could potentially be engineered to achieve regioselective bromination of salicylic (B10762653) acid derivatives. The synthesis of salicylic acid itself from natural sources like wintergreen oil using green chemistry methods has been demonstrated, providing a sustainable starting point for the synthesis of its derivatives. drishtiias.comresearchgate.net
| Potential Green Synthesis Strategy | Key Features | Relevant Research Focus |
| Use of Milder Brominating Agents | Reduced toxicity and improved selectivity compared to Br₂. | N-Bromosuccinimide (NBS) as a versatile brominating agent. researchgate.net |
| Recyclable Catalytic Systems | Minimization of waste and catalyst cost. | AlBr₃-Br₂ system in water nih.gov, Fe₂O₃/zeolite catalysts. nih.gov |
| Aqueous Reaction Media | Elimination of hazardous organic solvents. | Bromination of aromatic compounds in water. nih.govacs.org |
| Biocatalysis | High selectivity and mild reaction conditions. | Vanadium-dependent haloperoxidases (VHPOs) for bromination. acs.org |
| Sustainable Starting Materials | Use of renewable resources. | Synthesis of salicylic acid from wintergreen oil. drishtiias.comresearchgate.net |
Exploration of Stereoselective Synthesis for Chiral Analogs
The introduction of chirality into a molecule can have profound effects on its biological activity. The exploration of stereoselective synthesis to produce chiral analogs of this compound represents a significant frontier in medicinal chemistry and materials science. While direct stereoselective synthesis of this specific compound's analogs is not yet documented, research on related chiral molecules provides a roadmap for future investigations.
The synthesis of chiral salicylic aldehydes, which can serve as precursors to chiral salicylic acid derivatives, has been achieved through methods like chromatographic separation of diastereomeric imines. researchgate.net Chemoenzymatic approaches are also gaining prominence for the synthesis of chiral heterocycles, which could be adapted for creating chiral analogs. nih.gov For instance, ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) has been used for the asymmetric addition of substituted 2-aminophenols to fumarate, yielding chiral N-(2-hydroxyphenyl)-l-aspartic acids with excellent enantiomeric excess. nih.gov Such biocatalytic methods, which often operate under mild conditions with high stereoselectivity, are highly desirable. nih.gov
The development of organocatalysis also offers powerful tools for asymmetric synthesis. mdpi.com For example, chiral phosphoric acid catalysis has been successfully employed in the enantioselective synthesis of chiral allenes and styrenes. nih.gov These strategies could potentially be adapted to control the stereochemistry of substituents introduced onto the this compound scaffold. The synthesis of complex chiral molecules often involves multi-step sequences, and the integration of biocatalytic steps can provide access to optically pure intermediates that are difficult to obtain through traditional chemical methods. acs.org
| Stereoselective Synthesis Approach | Description | Potential Application |
| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Chromatographic separation of diastereomeric derivatives. researchgate.net |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps for high stereoselectivity. | Use of lyases or other enzymes to create chiral centers. nih.govresearchgate.net |
| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze stereoselective reactions. | Enantioselective functionalization of the aromatic ring or side chains. mdpi.comnih.gov |
| Biocatalytic Cascades | Multi-enzyme, one-pot reactions to build complex chiral molecules. | Synthesis of complex chiral analogs from simple achiral precursors. acs.org |
Advanced Computational Modeling for Deeper Mechanistic Understanding
Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding the intricate details of chemical reactions and molecular properties. For this compound, computational studies can provide profound insights into its reactivity, spectroscopic properties, and potential biological interactions, guiding future experimental work.
DFT calculations can be employed to predict the regioselectivity of electrophilic substitution reactions, such as bromination, on substituted benzoic acids. savemyexams.com By modeling the transition states of different reaction pathways, researchers can understand why a particular isomer is formed preferentially. nih.gov Such studies can elucidate the influence of the hydroxyl, methoxy (B1213986), and carboxyl groups on the aromatic ring's reactivity. For instance, DFT studies on other substituted benzoic acids have been used to analyze the effect of substituents on C-H activation and to rationalize observed regioselectivity in catalytic reactions. savemyexams.com
Furthermore, computational methods are crucial for understanding non-covalent interactions, which play a vital role in the solid-state structure and biological activity of molecules. DFT can be used to explore interactions such as halogen bonds (Br···Br or Br···O), which can influence the crystal packing of brominated benzoic acids. nih.gov Molecular dynamics (MD) simulations can investigate the behavior of this compound in solution, including its self-association and interaction with solvents, which is critical for understanding its crystallization behavior and bioavailability. nih.govresearchgate.netnih.gov The prediction of various molecular descriptors, such as ionization energy, hardness, and electrophilicity, can offer insights into the molecule's reactivity and potential as a drug candidate. acs.org
| Computational Method | Application | Potential Insights for this compound |
| Density Functional Theory (DFT) | Predicting reaction mechanisms, regioselectivity, and spectroscopic properties. | Understanding the directing effects of substituents in synthesis; interpreting IR and NMR spectra. savemyexams.comacs.org |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of molecules in solution or in a biological environment. | Predicting self-association, solubility, and interactions with biological macromolecules. nih.govresearchgate.netnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Predicting potential therapeutic activities or toxicities. libretexts.org |
| Molecular Docking | Predicting the binding of a small molecule to a protein target. | Identifying potential biological targets and understanding binding modes. nih.gov |
Integration with High-Throughput Screening for New Bioactive Properties
High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. researchgate.netnih.govnih.gov The integration of HTS with a library of derivatives of this compound could unlock new and unexpected bioactive properties.
The core structure of salicylic acid and its derivatives is known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. researchgate.netrasayanjournal.co.in HTS can be employed to screen for novel activities of this compound and its analogs against a diverse array of biological targets. For example, HTS assays are commonly used to identify enzyme inhibitors, and kinases are a frequent target. nih.gov Given that some benzoic acid derivatives have shown inhibitory activity against enzymes like fungal CYP53, it is plausible that derivatives of this compound could also be effective enzyme inhibitors. nih.gov
The development of robust and efficient HTS assays is crucial for successful screening campaigns. Fluorescence-based assays are a common and sensitive method for detecting enzyme inhibition or other biological events. researchgate.netnih.gov By generating a library of structurally diverse analogs of this compound, researchers can perform HTS to identify "hit" compounds with promising activity. These hits can then be further optimized through medicinal chemistry to develop potent and selective drug candidates. nih.gov Computer-aided prediction of biological activity spectra can also be used to prioritize compounds for HTS, increasing the efficiency of the discovery process. bmc-rm.orgresearchgate.net
| Screening Approach | Objective | Example Application |
| Target-Based Screening | Identify compounds that interact with a specific biological target (e.g., an enzyme or receptor). | Screening for inhibitors of kinases, proteases, or other enzymes relevant to disease. nih.govnih.gov |
| Phenotypic Screening | Identify compounds that produce a desired effect in a cellular or organismal model, without prior knowledge of the target. | Screening for compounds that inhibit the growth of pathogenic bacteria or cancer cells. nih.gov |
| Fragment-Based Screening | Screening of small molecular fragments to identify those that bind to a target, which are then elaborated into more potent compounds. | Identifying initial binding fragments for subsequent lead optimization. nih.gov |
| Virtual Screening | Computational screening of large compound libraries against a target structure. | Prioritizing compounds for experimental HTS, reducing costs and time. nih.gov |
Potential in Sustainable Chemical Processes
The unique chemical structure of this compound, featuring a halogenated phenolic acid, suggests its potential application in the development of sustainable chemical processes and materials. The presence of multiple functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom—offers various handles for polymerization or incorporation into larger molecular frameworks.
One area of interest is the use of phenolic compounds as natural antioxidants or building blocks for biodegradable polymers. nih.gov The phenolic hydroxyl group in this compound could impart antioxidant properties, which are valuable for stabilizing polymers and other materials. Brominated phenols have been used as flame retardants, although environmental concerns have arisen regarding some of these compounds. europa.eueuropa.eu Future research could focus on designing polymers incorporating this compound in a way that enhances flame retardancy while ensuring the final material is biodegradable and non-toxic.
The carboxylic acid group provides a reactive site for esterification or amidation, allowing the molecule to be incorporated into polyesters or polyamides. These polymers could be designed to be biodegradable, contributing to a circular economy. nih.gov The bromine atom can also serve as a functional handle for further chemical modifications, such as cross-coupling reactions, to create more complex and functional materials. The development of sustainable chemical processes also involves the use of renewable resources. As mentioned earlier, the synthesis of the salicylic acid backbone from natural sources is feasible, which would make the entire life cycle of materials derived from this compound more sustainable. drishtiias.comresearchgate.net
| Area of Application | Potential Role of this compound | Sustainability Aspect |
| Biodegradable Polymers | Monomer or additive in the synthesis of polyesters or polyamides. | Reduces reliance on fossil fuels and mitigates plastic pollution. nih.gov |
| Flame Retardant Materials | Incorporated into polymer backbones to enhance fire resistance. | Potential for designing safer and more environmentally friendly flame retardants. europa.eueuropa.eu |
| Functional Coatings | Used to create coatings with specific properties (e.g., antimicrobial, antioxidant). | Development of bio-based and functional materials. |
| Catalysis | Precursor for the synthesis of novel catalysts or ligands. | Potential for developing more efficient and selective catalysts for green chemical transformations. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-bromo-2-hydroxy-5-methoxybenzoic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:
- Bromination : Electrophilic aromatic substitution using liquid bromine (Br₂) with Fe³⁺ catalysis in aqueous conditions to introduce bromine at the 3-position .
- Methoxy Introduction : Alkylation of a phenolic hydroxyl group (at the 2-position) using methyl iodide (CH₃I) and a base like K₂CO₃, as demonstrated in analogous methoxy-substituted benzoic acid syntheses .
- Hydroxyl Retention/Protection : Careful pH control during bromination to preserve the hydroxyl group at position 2, or temporary protection (e.g., acetyl groups) to prevent undesired side reactions .
- Optimization : Yield improvements rely on solvent choice (e.g., polar aprotic solvents for alkylation), temperature control (e.g., 80°C for methoxylation), and catalyst loading (e.g., Fe³⁺ at 1-2 mol%) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Distinct signals for hydroxyl (δ ~10-12 ppm, broad), methoxy (δ ~3.8-4.0 ppm, singlet), and aromatic protons (splitting patterns reflect substituent positions) .
- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), methoxy carbon (δ ~55 ppm), and aromatic carbons (shifts depend on substituent electronegativity) .
- Infrared Spectroscopy (IR) : Peaks for -OH (3200-3600 cm⁻¹), C=O (1680-1720 cm⁻¹), and C-Br (500-600 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 246 (C₈H₇BrO₄⁺) and fragmentation patterns confirming substituent positions .
Advanced Research Questions
Q. How do the electron-withdrawing (bromo) and electron-donating (hydroxy, methoxy) groups influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?
- Substituent Effects :
- Bromo (3-position) : Strongly electron-withdrawing (-I effect), deactivating the ring and directing incoming electrophiles to the meta position relative to itself .
- Hydroxy (2-position) : Electron-donating (+M/-I), activating the ring and directing ortho/para substitution. However, intramolecular hydrogen bonding with the methoxy group may reduce its activating effect .
- Methoxy (5-position) : Electron-donating (+M), activating the ring and directing substitution to para positions.
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?
- Cross-Validation Strategies :
- 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons (COSY) and correlates ¹H-¹³C signals (HSQC), clarifying overlapping peaks .
- Deuterium Exchange : Disappearance of the hydroxyl proton signal after D₂O treatment confirms its presence .
- Comparative Analysis : Benchmark against spectra of structurally similar compounds (e.g., 3-bromo-5-methoxybenzoic acid ).
Q. What strategies mitigate low yields in regioselective functionalization of this compound?
- Directed Metalation : Use of directing groups (e.g., boronic acids) to control substitution sites, as seen in Suzuki-Miyaura coupling of bromoarenes .
- Protection/Deprotection : Temporarily block the hydroxyl group (e.g., silylation) to prevent undesired side reactions during methoxy or bromo introduction .
- Flow Chemistry : Enhances regioselectivity in multi-step syntheses by precise control of reaction parameters (temperature, residence time) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
